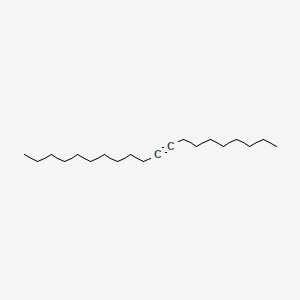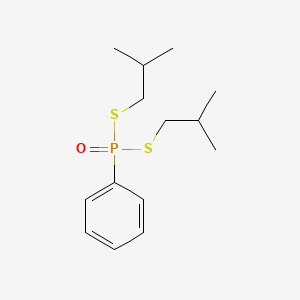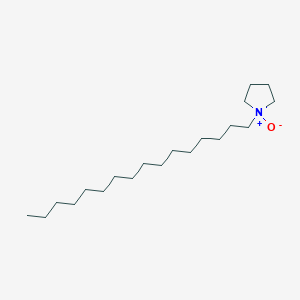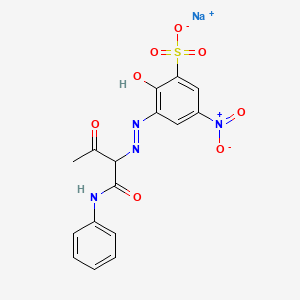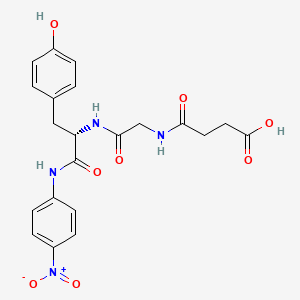![molecular formula C4H9NO4P+ B14457309 N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine CAS No. 70291-04-2](/img/structure/B14457309.png)
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine is a chemical compound with the molecular formula C4H9NO4P It is known for its unique structure, which includes a phosphonium group attached to a glycine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine typically involves the reaction of glycine with a phosphonium reagent. One common method includes the use of hydroxymethylphosphonium chloride, which reacts with glycine under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained around 7-8 to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonium derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts such as tungsten or molybdenum compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogenating agents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced phosphonium derivatives.
Substitution: Substituted phosphonium glycine derivatives.
Aplicaciones Científicas De Investigación
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby blocking substrate access. This inhibition can lead to various biochemical effects, including the disruption of metabolic pathways and the accumulation of specific metabolites.
Comparación Con Compuestos Similares
Similar Compounds
N-Phosphonomethylglycine: Known for its use as a herbicide (glyphosate).
N-Phosphonomethyliminodiacetic Acid: Used in the synthesis of glyphosate.
N-Phosphonomethylaminomethylphosphonic Acid: Another derivative with similar properties.
Uniqueness
N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine is unique due to its specific structure, which includes a hydroxymethyl group attached to the phosphonium moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
70291-04-2 |
|---|---|
Fórmula molecular |
C4H9NO4P+ |
Peso molecular |
166.09 g/mol |
Nombre IUPAC |
(carboxymethylamino)methyl-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C4H8NO4P/c6-3-10(9)2-5-1-4(7)8/h5-6H,1-3H2/p+1 |
Clave InChI |
MGVOAZCJKSZHGC-UHFFFAOYSA-O |
SMILES canónico |
C(C(=O)O)NC[P+](=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
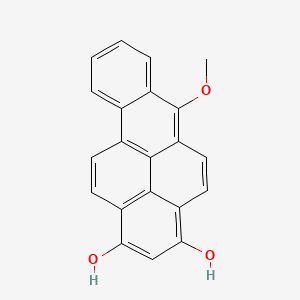

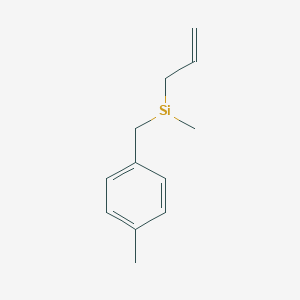
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
